FluazimImpurity2

Description

FluazimImpurity2 is a pharmacopeial impurity typically identified during the quality control of pharmaceutical compounds, particularly in drugs containing fluorinated benzimidazole or imidazole derivatives. Impurities like this compound are critical in regulatory compliance, as they can affect drug safety, efficacy, and stability .

Key characteristics inferred from analogous impurities include:

- Core structure: Likely a benzimidazole or imidazole ring system with fluorine substituents, based on naming conventions and comparisons to Fluconazole Impurity E (a triazole derivative) and Fenfluramine Impurity 2 (a trifluoromethylphenyl amine) .

- Functional groups: Potential ethylamine or sulfanyl modifications, as seen in related compounds like 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride .

- Analytical significance: Requires rigorous chromatographic separation (e.g., HPLC) and spectroscopic validation (NMR, HRMS) to distinguish it from structurally similar byproducts .

Properties

CAS No. |

161043-07-8 |

|---|---|

Molecular Formula |

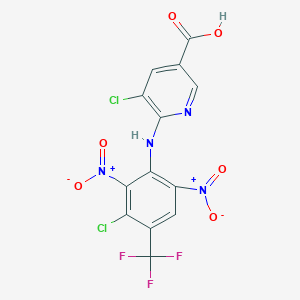

C13H5Cl2F3N4O6 |

Molecular Weight |

441.10 g/mol |

IUPAC Name |

5-chloro-6-[3-chloro-2,6-dinitro-4-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H5Cl2F3N4O6/c14-6-1-4(12(23)24)3-19-11(6)20-9-7(21(25)26)2-5(13(16,17)18)8(15)10(9)22(27)28/h1-3H,(H,19,20)(H,23,24) |

InChI Key |

MVFBJYCYZTZJDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of FluazimImpurity2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The exact synthetic route can vary depending on the starting materials and desired end products.

Chemical Reactions Analysis

FluazimImpurity2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

FluazimImpurity2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for impurity profiling and quality control of pharmaceutical substances . In biology and medicine, it can be used to study the effects of impurities on drug efficacy and safety . Additionally, this compound may have applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of FluazimImpurity2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

FluazimImpurity2 is compared below with three structurally or functionally analogous impurities and derivatives. Data are synthesized from peer-reviewed studies and pharmacopeial guidelines.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Differences and Implications

Structural Variations: this compound and 2-(5-Fluoro-1H-benzimidazol-2-yl)-ethylamine HCl share a benzimidazole core but differ in substituents. The ethylamine group in the latter enhances solubility and reactivity, making it more suitable for synthetic intermediates .

Analytical Challenges: Fluconazole Impurity E’s triazole ring requires distinct chromatographic conditions (e.g., ion-pairing agents) for separation, unlike benzimidazole-based impurities .

Biological Activity :

- Benzimidazole derivatives (e.g., this compound) often exhibit antimicrobial or antiparasitic activity, whereas trifluoromethylphenyl amines (e.g., Fenfluramine Impurity 2) are linked to central nervous system effects .

Research Findings and Methodological Considerations

- Synthesis and Degradation : this compound is likely formed via alkylation or hydrolysis during drug synthesis, as observed in ranitidine-related impurities . Stress studies (heat, light, pH) are recommended to map its degradation pathways .

- Regulatory Compliance : The ICH Q2(R2) guideline mandates specificity testing for impurities like this compound, requiring spiking experiments with structurally similar compounds to validate analytical methods .

- Contradictions: Some studies emphasize the importance of ethylamine groups in enhancing solubility , while others note that fluorinated groups (e.g., in Fenfluramine Impurity 2) may reduce aqueous solubility due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.